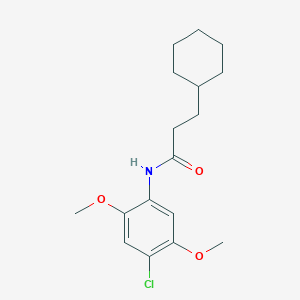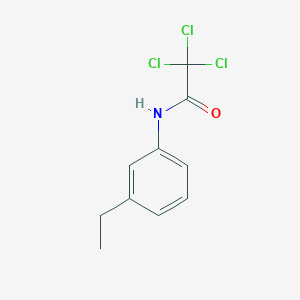
3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may work by modulating the activity of neurotransmitters in the brain. It has also been proposed that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole exhibits anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, it has been suggested that it may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be focused on its anticonvulsant properties and its potential use in the treatment of epilepsy. Moreover, future studies could explore the compound's mechanism of action and identify specific pathways that it targets. This could lead to the development of more effective therapies that target specific disease pathways.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 3-(3-methoxyphenyl)-1-propyl-1H-pyrazole-5-carboxylic acid with phenylhydrazine and propylene oxide. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired compound. The purity of the compound is then verified using various analytical techniques.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Moreover, it has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-21-16-10-5-7-14(13-16)18-19-17(23-20-18)11-6-12-22-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBFBLRCKSUCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)
![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)